2-Bromo-4,6-difluorostyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,6-difluorostyrene is an organic compound with the molecular formula C8H5BrF2. It is a derivative of styrene, where the aromatic ring is substituted with bromine and fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-4,6-difluorostyrene can be synthesized through several methods. One common approach involves the bromination and fluorination of styrene derivatives. The process typically includes the following steps:
Bromination: Styrene is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4,6-difluorostyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted styrene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,6-difluorostyrene has several scientific research applications:
Material Science: It is used in the synthesis of advanced materials, including polymers and copolymers with unique properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Chemical Synthesis: It is employed as a building block in organic synthesis, enabling the construction of complex molecules.
Wirkmechanismus
The mechanism of action of 2-Bromo-4,6-difluorostyrene involves its reactivity with various molecular targets. The presence of bromine and fluorine atoms enhances its electrophilic and nucleophilic properties, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the nature of the reaction and the conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4,6-difluoroaniline: A similar compound with aniline instead of styrene.
2-Bromo-4,6-difluorobenzene: A simpler aromatic compound with only bromine and fluorine substitutions.
Uniqueness
2-Bromo-4,6-difluorostyrene is unique due to the presence of both bromine and fluorine atoms on the styrene backbone. This combination imparts distinct reactivity and properties, making it valuable in specific applications where other similar compounds may not be suitable .
Eigenschaften
Molekularformel |
C8H5BrF2 |
---|---|
Molekulargewicht |
219.03 g/mol |
IUPAC-Name |
1-bromo-2-ethenyl-3,5-difluorobenzene |
InChI |
InChI=1S/C8H5BrF2/c1-2-6-7(9)3-5(10)4-8(6)11/h2-4H,1H2 |
InChI-Schlüssel |
GMYMLYJBUUJODV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=C(C=C1Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.